3-Methoxyphthalic acid

Anthracycline Cardiotoxicity Oxidative Metabolism Biomarker Validation

For research demanding absolute isomer specificity, 3-Methoxyphthalic acid (CAS 14963-97-4) is the only valid choice. Its unique 3-methoxy substitution is a non-negotiable requirement for quantifying oxidative anthracycline degradation, as the 4-methoxy isomer or demethoxy analogs generate different products, invalidating results. This compound is also the required starting material in synthetic pathways exploiting rapid isomeric acid chloride interconversion. Procure with confidence, ensuring your biomarker detection and chemical synthesis maintain the highest experimental fidelity.

Molecular Formula C9H8O5
Molecular Weight 196.16 g/mol
CAS No. 14963-97-4
Cat. No. B048688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyphthalic acid
CAS14963-97-4
Synonyms3-Methoxy-1,2-benzenedicarboxylic Acid; _x000B_3-Methoxy-phthalic Acid;  3-Methoxy-1,2-benzenedicarboxylic Acid;  3-Methoxyphthalic Acid;  NSC 239374
Molecular FormulaC9H8O5
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1C(=O)O)C(=O)O
InChIInChI=1S/C9H8O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyDULQZGQVLHMCAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyphthalic Acid (CAS 14963-97-4) for Procurement in Specialized Synthesis and Analytical Research


3-Methoxyphthalic acid (CAS 14963-97-4) is an aromatic dicarboxylic acid derivative, featuring a methoxy group at the 3-position of a phthalic acid backbone. This substitution pattern defines its role as a specialized building block, offering reactivity and properties distinct from other phthalic acid isomers. Its primary utility is as a verifiable intermediate and analytical marker, supported by its well-characterized physical properties, including a melting point of 173-174 °C and a calculated LogP of 0.62 .

The 3-Methoxyphthalic Acid (CAS 14963-97-4) Advantage: Why Positional Isomers and Analogs Cannot Substitute


In the context of 3-Methoxyphthalic acid (CAS 14963-97-4), generic substitution is not feasible due to the profound impact of the methoxy group's position on chemical behavior and biological relevance. Unlike the 4-methoxy isomer, which exhibits different reactivity, the 3-substitution pattern on 3-Methoxyphthalic acid is critical for specific applications [1]. In biological systems, this specific isomer is a distinct degradation product of methoxy-substituted anthracyclines, whereas demethoxy analogs yield simple phthalic acid, highlighting its unique role as a biomarker [2]. Therefore, substituting 3-Methoxyphthalic acid with any other isomer or analog compromises experimental fidelity and invalidates quantitative comparisons, as detailed in the evidence below.

3-Methoxyphthalic Acid (CAS 14963-97-4) Evidence-Based Comparative Performance


Biomarker Specificity: Distinct Oxidative Degradation Product in Anthracycline Metabolism

3-Methoxyphthalic acid is uniquely formed as the oxidative degradation product of methoxy-substituted anthracyclines like doxorubicin (DOX), a finding that underpins its role as a specific biomarker. Critically, in head-to-head comparisons using mass spectrometry, its formation is absent in the oxidation of demethoxy analogs, which instead yield simple phthalic acid. This absolute qualitative difference provides a clear, quantifiable distinction [1][2].

Anthracycline Cardiotoxicity Oxidative Metabolism Biomarker Validation

Quantifiable Cardiomyocyte Safety Profile Compared to Doxorubicin

In direct cytotoxicity assays on H9c2 cardiomyocytes, 3-Methoxyphthalic acid demonstrates a significantly safer profile than its parent compound, doxorubicin (DOX). While DOX caused damage at low concentrations, H9c2 cells tolerated 3-Methoxyphthalic acid at concentrations exceeding those measured in murine or human myocardium, providing a quantitative safety benchmark [1].

Cardiomyocyte Toxicity Drug Safety Screening Comparative Toxicology

Unique Isomeric Interconversion Behavior in Acid Chloride Derivatives

The acid chlorides derived from the half methyl esters of 3-Methoxyphthalic acid exhibit a facile and rapid interconversion, a property that is not generalizable across all phthalic acid isomers. A comparative study demonstrated it is impractical to isolate one pure isomer, as they rapidly equilibrate. This behavior dictates specific synthetic protocols and outcomes, such as the exclusive formation of a single benzophenone derivative regardless of the starting half-ester, unlike the more predictable and distinct yields often observed with the 4-methoxy isomer [1][2].

Organic Synthesis Reaction Optimization Isomer Control

3-Methoxyphthalic Acid (CAS 14963-97-4): Optimal Use Cases Driven by Evidence


Analytical Standard for Tracking Anthracycline Metabolism and Cardiotoxicity

This compound is the definitive analytical standard for the detection and quantification of a specific oxidative degradation pathway of methoxy-substituted anthracyclines (e.g., doxorubicin) by ferrylmyoglobin. Its unique formation—as opposed to simple phthalic acid from demethoxy drugs—makes it a high-fidelity biomarker in mass spectrometry-based assays of biological samples from in vitro and in vivo models [1].

Reference Compound in Cardiomyocyte Toxicity Studies

As a direct degradation product of doxorubicin with a quantitatively established lower cytotoxicity profile in H9c2 cardiomyocytes, 3-Methoxyphthalic acid serves as a valuable reference compound. It allows researchers to distinguish the cardiotoxic effects of the parent anthracycline from the potential effects of its major oxidative metabolites [1].

Synthetic Intermediate Requiring Control of Dynamic Isomerism

In the synthesis of complex molecules via its half-ester derivatives, 3-Methoxyphthalic acid is the preferred starting material when the unique, rapid interconversion of its isomeric acid chlorides is a desirable or necessary reaction parameter. This property, unlike that of the 4-methoxy isomer, dictates specific synthetic pathways that can be exploited for the controlled formation of a single product from a dynamic mixture [2].

Substrate for Developing Isomer-Differentiating Analytical Methods

The distinct behavior of 3-Methoxyphthalic acid in supramolecular interactions, as part of a family of phthalic acid isomers, makes it a necessary component for developing and validating new analytical techniques, such as nanoparticle-based colorimetric assays designed for the naked-eye discrimination of positional isomers [3].

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